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Compound of Interest

Methyl 3-amino-5-(4-
Compound Name: chlorophenyl)thiophene-2-
carboxylate
Cat. No.: B1585751
\ v

An In-Depth Technical Guide to the Physical Properties of Methyl 3-amino-5-(4-
chlorophenyl)thiophene-2-carboxylate

Introduction

Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate is a substituted
aminothiophene derivative, a class of heterocyclic compounds recognized for its versatile role
as a scaffold in medicinal chemistry and materials science. Thiophene-based molecules are
integral to the development of pharmaceuticals, including anti-cancer and anti-inflammatory
agents, owing to their ability to act as bioisosteres of phenyl rings and engage in specific
biological interactions.[1][2][3] This guide serves as a comprehensive technical resource for
researchers and drug development professionals, consolidating the available physical property
data for this specific compound. It further provides authoritative, standard methodologies for
the experimental determination of these properties, ensuring a foundation of scientific rigor for
its application in research and development.

Chemical Identity and Structure

The fundamental identity of a compound is established by its structural and molecular
characteristics. These identifiers are crucial for regulatory submissions, database entries, and
accurate scientific communication.
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The structure of Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate incorporates a

central thiophene ring, which is functionalized with three key substituents: a methyl ester at the

C2 position, an amine group at the C3 position, and a 4-chlorophenyl group at the C5 position.

This specific arrangement of functional groups dictates its chemical reactivity, potential for

hydrogen bonding, and overall polarity, which in turn governs its physical properties.

Identifier Value Source
CAS Number 91076-93-6 [41[5][6]
Molecular Formula C12H10CINO2S [7]
Molecular Weight 267.73 g/mol [7]

Canonical SMILES
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Physical and Chemical Properties

A compound's physical properties are critical for its handling, formulation, and application.

While specific experimental data for this molecule is limited in public literature, we can

summarize its known state and provide context based on closely related analogs.
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Property Value /| Observation Notes

Physical Form Solid [7]

Similar compounds like Methyl
3-amino-4-methylthiophene-2-
carboxylate melt at 85-88
°CI[8], and Methyl 3-amino-2-
thiophenecarboxylate melts at
62-64 °C[9]. The melting point

is expected to be sharp for a

Melting Point Data not available

pure crystalline solid.

As a stable solid, the
compound would likely
- ) ) decompose at the high
Boiling Point Not applicable )
temperatures required for
boiling under atmospheric

pressure.

Based on its structure, it is
predicted to be poorly soluble
in water but should exhibit
good solubility in polar aprotic
organic solvents such as
Solubility Data not available dimethyl sulfoxide (DMSO),
dimethylformamide (DMF), and
moderate solubility in alcohols
like ethanol and methanol. A
related nitro-analog is noted

for its favorable solubility.[2]

Spectroscopic and Crystallographic Analysis

Spectroscopic data is essential for structural confirmation and purity assessment. Although
specific spectra for Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate are not
widely published, the following techniques are standard for its characterization:
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» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR would confirm the presence
and connectivity of protons on the aromatic rings, the amine, and the methyl ester. 33C NMR
would identify all unique carbon atoms in the molecule.

« Infrared (IR) Spectroscopy: IR analysis would verify the presence of key functional groups,
such as N-H stretches for the amine (typically 3300-3500 cm~1), a strong C=0 stretch for the
ester (around 1680-1710 cm~1), and C-ClI stretches in the fingerprint region.

e Mass Spectrometry (MS): High-resolution mass spectrometry would provide an exact mass
measurement, confirming the molecular formula of C12H10CINO2S. The fragmentation
pattern would offer further structural evidence.

o X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction would determine
the precise three-dimensional atomic arrangement, bond lengths, and bond angles,
providing definitive structural proof and insights into intermolecular interactions in the solid
state.[3]

Standard Methodologies for Physical Property
Determination

To ensure data integrity and reproducibility, standardized protocols must be employed. The
following sections detail authoritative methods for determining key physical properties.

Melting Point Determination via Differential Scanning
Calorimetry (DSC)

DSC is a highly accurate and reproducible thermoanalytical technique that provides a more
detailed thermal profile than traditional capillary methods. It measures the difference in heat
flow required to increase the temperature of a sample and a reference as a function of
temperature.

Principle of Causality: The melting of a pure crystalline solid is a first-order phase transition that
results in a sharp, well-defined endothermic peak on the DSC thermogram. The onset
temperature of this peak is taken as the melting point. Impurities depress and broaden the
melting range, making DSC an excellent tool for purity assessment.
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Step-by-Step Protocol:

» Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium) to ensure
temperature and enthalpy accuracy.

o Sample Preparation: Accurately weigh 2-5 mg of the compound into a non-reactive
aluminum DSC pan.

o Encapsulation: Hermetically seal the pan to prevent any loss of material via sublimation.
Prepare an empty, sealed pan to serve as a reference.

e Instrument Setup: Place the sample and reference pans into the DSC cell.

o Thermal Program: Equilibrate the cell at a temperature well below the expected melting point
(e.g., 25 °C).

o Heating Ramp: Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a
temperature well above the melting point.

o Data Analysis: Analyze the resulting thermogram. The melting point is determined from the
onset of the endothermic melting peak. The area under the peak corresponds to the heat of
fusion.

Result

Assess Peak Shape

Sample Preparation DSC Analysis (Purity Indicator)

Weigh 2-5 mg Hermetically seal Load sample Set thermal program >
{W of sample in Al pan reference pans (e g., 10°C/min ramp) Run DSC Analyze thermogram L1_1

Determine Onset
(Melting Point)
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Caption: Workflow for Melting Point Determination using DSC.
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Thermodynamic Solubility Assessment via Shake-Flask
Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium
solubility. It measures the concentration of a saturated solution of the compound in a specific
solvent at a controlled temperature.

Principle of Causality: This method ensures that a true equilibrium between the undissolved
solid and the dissolved solute is achieved, providing a solubility value that is independent of
kinetic factors. The use of a validated analytical method like HPLC for quantification ensures
accuracy and specificity.

Step-by-Step Protocol:

e Preparation: Add an excess amount of the solid compound to a known volume of the desired
solvent (e.g., phosphate-buffered saline, ethanol) in a sealed vial. The excess solid is critical
to ensure saturation.

o Equilibration: Agitate the vials in a shaker bath at a constant, controlled temperature (e.g., 25
°C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

o Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid
settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.

o Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

o Filtration: Filter the aliquot through a low-binding 0.22 um syringe filter to remove any
remaining solid particulates.

« Dilution: Dilute the filtered supernatant with a suitable solvent to bring the concentration
within the linear range of the analytical method.

o Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV
method against a standard curve prepared with a known concentration of the compound.

» Calculation: Calculate the original concentration in the saturated solution, which represents
the thermodynamic solubility.
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Caption: Workflow for Thermodynamic Solubility Assessment.

Handling, Storage, and Safety

Proper handling and storage are paramount for user safety and maintaining the integrity of the
compound.

o Safety Information: Based on available data, the compound is classified with the GHSO07
pictogram (exclamation mark) and the signal word "Warning". The primary hazard statement
Is H302: Harmful if swallowed.[7]
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e Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a
lab coat, and chemical-resistant gloves, should be worn at all times when handling the
compound.

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust. Avoid contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and
incompatible materials. It is classified under Storage Class 13 (Non-Combustible Solids).[7]

Conclusion

Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate is a valuable chemical building
block with significant potential in synthetic and medicinal chemistry. While it is commercially
available, its physical properties are not extensively documented in peer-reviewed literature.
This guide consolidates the known identifying and safety information and provides a framework
of authoritative, field-proven methodologies for the precise determination of its key physical
characteristics, such as melting point and solubility. The application of these robust protocols
will empower researchers to generate high-quality, reliable data, facilitating the compound's
effective use in drug discovery and materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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